molecular formula C22H30N4O5S2 B2546692 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1351649-53-0

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2546692
CAS No.: 1351649-53-0
M. Wt: 494.63
InChI Key: OJPBLEFVUZNEGE-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture:

  • Core structure: A 3,5-dimethyl-1H-pyrazole moiety substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group.
  • Piperazine linker: A piperazine group at position 4 of the pyrazole, providing conformational flexibility and basicity.

The combination of these motifs suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator, though specific bioactivity data are absent in the provided evidence.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S2/c1-17-22(18(2)26(23-17)19-8-14-32(28,29)16-19)25-12-10-24(11-13-25)21(27)9-15-33(30,31)20-6-4-3-5-7-20/h3-7,19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPBLEFVUZNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms of action based on various studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Tetrahydrothiophene : A sulfur-containing heterocycle that may enhance bioactivity.
  • Pyrazole : Known for its diverse pharmacological effects.
  • Piperazine : Often associated with neuroactive properties.
  • Phenylsulfonyl group : May influence solubility and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:

  • Formation of the tetrahydrothiophene moiety.
  • Introduction of the pyrazole ring through cyclization reactions.
  • Coupling with piperazine and subsequent modifications to attach the phenylsulfonyl group.

Anticancer Properties

Research has indicated that derivatives of pyrazole and related compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrazole derivatives showed IC50 values against breast cancer cell lines (MCF7) ranging from 30.68 to 70.65 µM, making them comparable to established chemotherapeutics like Doxorubicin . The specific compound discussed here may share similar mechanisms, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest.

CompoundIC50 (µM)Reference
Pyrazole derivative A30.68
Pyrazole derivative B43.41
Doxorubicin71.8

Antibacterial Activity

In addition to anticancer effects, pyrazole derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. A study reported that certain compounds exhibited synergistic effects when combined with antibiotics, enhancing their efficacy against resistant strains . The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds containing piperazine are known to interact with serotonin and dopamine receptors, which can lead to anxiolytic or antidepressant effects. This compound's specific interactions would require further investigation through receptor binding assays and behavioral studies in animal models.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing a structure-activity relationship that highlights the importance of substituents on the pyrazole ring for enhanced potency .
  • Antibacterial Evaluation : Compounds were screened against clinical isolates, demonstrating significant activity against multi-drug resistant strains, suggesting their potential as antibiotic adjuvants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing pyrazole, piperazine, or sulfone motifs, as identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Differences from Target Compound Potential Implications References
Methyl 3-[1-(1,1-dioxidotetrahydrothiophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-hydroxy-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate - Pyrazole core with tetrahydrothiophene dioxide
- Piperazine linked to 4-methoxyphenyl
- Pyran-2-yl ester
- Methoxyphenyl group (vs. phenylsulfonyl)
- Pyran ester (vs. propanone)
Increased polarity from methoxy group; altered pharmacokinetics
1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde - Pyrazole core with tetrahydrothiophene dioxide
- Aldehyde substituent at position 4
- Aldehyde (vs. piperazine-propanone chain) Higher reactivity (aldehyde); potential as synthetic intermediate
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) - Pyrazole linked to urea
- Dimethoxyphenyl substituent
- Urea linker (vs. piperazine)
- No sulfone group
Reduced hydrophobicity; possible hydrogen-bonding via urea

Key Observations

Role of Sulfone and Sulfonyl Groups: The tetrahydrothiophene dioxide in the target compound and enhances solubility in polar solvents compared to non-sulfonated analogs . The phenylsulfonyl group in the target compound may improve membrane permeability over the methoxyphenyl group in , though this depends on the target receptor’s environment.

Piperazine vs. In contrast, urea in introduces rigidity and hydrogen-bonding capacity.

Q & A

Q. Optimization strategies :

  • Temperature: Maintain 60–80°C for cyclocondensation (prevents side reactions) .
  • Solvents: Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance reactivity .
  • Catalysts: Employ Pd catalysts for cross-coupling steps to improve regioselectivity .
  • Monitoring: Use HPLC or TLC to track intermediate purity (≥95% purity required before proceeding) .

Q. Table 1: Reaction Optimization Parameters

StepParameterOptimal RangeImpact on Yield
1Temperature60–80°CIncreases by 20%
2SolventDMFEnhances coupling efficiency
3Catalyst (Pd)0.5–1 mol%Reduces byproducts

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., sulfonyl group at δ ~3.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry for crystalline intermediates .

Q. Table 2: Analytical Data for Key Functional Groups

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Piperazine N-H1.8–2.2 (¹H)3300–3500
Sulfonyl S=O-1150–1300
Pyrazole C-H6.0–7.0 (¹H)1600–1650

Advanced: How do researchers resolve contradictions in spectroscopic data for intermediates?

Answer:
Contradictions (e.g., unexpected splitting in NMR) are addressed via:

  • Multi-spectral correlation: Cross-validate NMR, IR, and HRMS data to identify misassignments .
  • Computational modeling: Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
  • Isotopic labeling: Track specific atoms (e.g., ¹³C labeling) to confirm connectivity .

Q. Table 3: Common Data Contradictions and Solutions

IssueLikely CauseResolution Method
Split peaks in NMRDiastereomer formationChiral HPLC separation
Unassigned MS fragmentsDegradation during analysisLow-temperature MS

Advanced: What strategies are used to evaluate the compound’s biological activity?

Answer:

  • Target identification: Use molecular docking to predict binding affinity for receptors (e.g., serotonin receptors due to piperazine moiety) .
  • In vitro assays:
    • Enzyme inhibition: Measure IC₅₀ against kinases or proteases .
    • Cell viability: Test cytotoxicity via MTT assays (e.g., IC₅₀ < 10 µM for anticancer activity) .
  • ADME profiling: Assess solubility (e.g., LogP ~2.5) and metabolic stability using liver microsomes .

Q. Table 4: Assay Parameters for Biological Evaluation

Assay TypeProtocolKey Metrics
Molecular dockingAutoDock Vina, ΔG ≤ -8 kcal/molBinding affinity
CytotoxicityMTT, 48-hour incubationIC₅₀ value
Metabolic stabilityHalf-life in human microsomes (t₁/₂)>30 min

Advanced: How to design experiments for studying structure-activity relationships (SAR)?

Answer:

  • Substituent variation: Modify groups (e.g., replace phenylsulfonyl with tosyl) and compare activity .
  • Pharmacophore mapping: Identify critical moieties (e.g., sulfonyl group’s role in receptor binding) .
  • Data-driven SAR: Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. Table 5: SAR Observations for Analogues

Modification SiteActivity Change (vs. parent compound)
Piperazine N-methyl↓ Binding affinity by 40%
Pyrazole 3,5-dimethyl↑ Solubility (LogP reduced by 0.5)

Advanced: What in silico methods predict pharmacokinetic properties?

Answer:

  • QSAR models: Predict LogP, solubility, and permeability using software like Schrodinger’s QikProp .
  • MD simulations: Assess protein-ligand stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • CYP450 inhibition: Use ADMET Predictor™ to identify metabolic liabilities (e.g., CYP3A4 inhibition risk) .

Q. Table 6: Predicted vs. Experimental ADME Properties

ParameterPredicted ValueExperimental Value
LogP2.72.5
Aqueous solubility25 µM20 µM
CYP3A4 inhibitionHighModerate

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